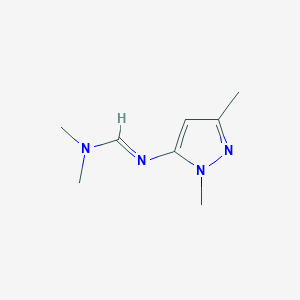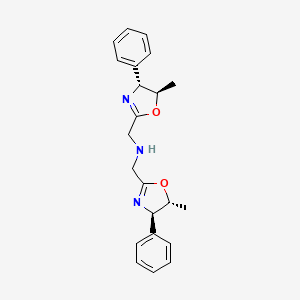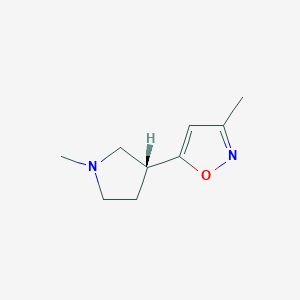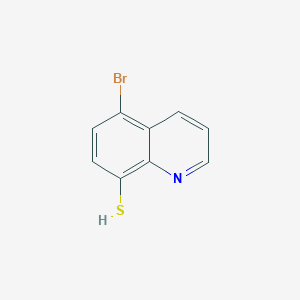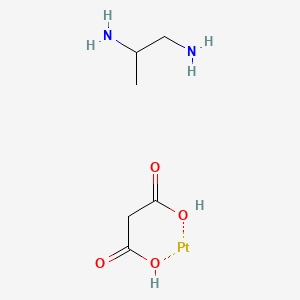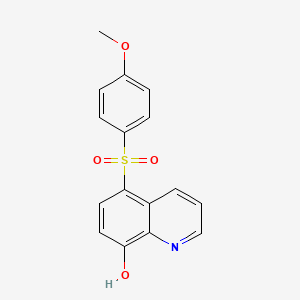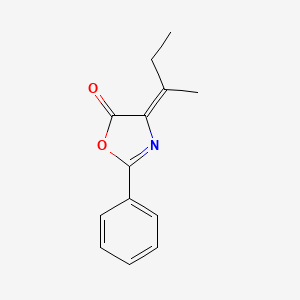
4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science. This compound features an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms, fused with a phenyl group and a butan-2-ylidene substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzohydrazides with butanedione derivatives. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
化学反応の分析
Types of Reactions
4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .
科学的研究の応用
4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one has several scientific research applications, including:
作用機序
The mechanism of action of 4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
Butan-2-ylidene Benzohydrazides: These compounds share a similar butan-2-ylidene group and have been studied for their antimicrobial and anticancer activities.
2-(Butan-2-ylidene) Hydrazinecarbothioamide: Another compound with a similar butan-2-ylidene group, known for its coordination chemistry and biological activities.
Uniqueness
4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one is unique due to its oxazole ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
(4E)-4-butan-2-ylidene-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H13NO2/c1-3-9(2)11-13(15)16-12(14-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3/b11-9+ |
InChIキー |
SUOLWWYAEIYNRG-PKNBQFBNSA-N |
異性体SMILES |
CC/C(=C/1\C(=O)OC(=N1)C2=CC=CC=C2)/C |
正規SMILES |
CCC(=C1C(=O)OC(=N1)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


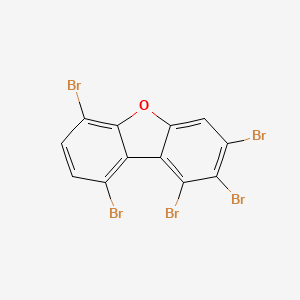

![7-Amino-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B15209152.png)

![2-(Difluoromethoxy)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15209171.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-ethoxybenzamide](/img/structure/B15209172.png)
